molecular formula C21H38O7 B12296145 Erythronolide A, 12-deoxy- CAS No. 19270-26-9

Erythronolide A, 12-deoxy-

Katalognummer: B12296145
CAS-Nummer: 19270-26-9
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythronolide A, 12-deoxy- (CAS: 3225-82-9; molecular formula: C21H38O7) is a macrolide intermediate critical in the biosynthesis and synthetic preparation of erythromycin derivatives . As a deoxygenated variant of erythronolide A, it lacks a hydroxyl group at the C12 position, which distinguishes it from the parent compound and influences its reactivity, stereochemistry, and biological activity. Erythronolide derivatives have historically driven innovations in organic synthesis, particularly in stereocontrol and macrolactonization strategies . The absence of the C12 hydroxyl group simplifies certain synthetic steps but introduces challenges in maintaining conformational stability during macrocycle formation .

Eigenschaften

IUPAC Name

14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBRGCCVTUPRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275990
Record name Erythronolide A, 12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3225-82-9, 19270-26-9
Record name Erythronolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythronolide A, 12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Fermentation Using Saccharopolyspora erythraea

The native biosynthesis of Erythronolide A, 12-deoxy- occurs in the actinomycete Saccharopolyspora erythraea through a polyketide synthase (PKS)-driven pathway. This process begins with the assembly of a linear polyketide chain from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. The modular Type I PKS (DEBS) orchestrates chain elongation, ketoreduction, dehydration, and stereochemical control, yielding 6-deoxyerythronolide B as the immediate precursor. Post-PKS modifications include hydroxylation at C12 by cytochrome P450 enzymes to generate Erythronolide A, 12-deoxy-. Industrial fermentation optimizes yield through strain engineering, nutrient supplementation (e.g., soybean meal, glucose), and pH control (6.5–7.5), achieving titers up to 10 g/L in large-scale bioreactors.

Enzymatic Assembly via Polyketide Synthase

The DEBS (6-deoxyerythronolide B synthase) system has been reconstituted in heterologous hosts like Escherichia coli and Streptomyces coelicolor for tailored production. Key advancements include:

  • Module Swapping : Substituting DEBS domains to alter methylation patterns or introduce non-native extender units.
  • Precursor-Directed Biosynthesis : Feeding synthetic diketide intermediates to bypass early PKS modules, improving yield by 40%.
  • CRISPR-Cas9 Editing : Knocking out competing pathways (e.g., erythromycin glycosylation) to direct flux toward Erythronolide A, 12-deoxy-.

Chemical Synthesis Approaches

Masamune’s Total Synthesis (1981)

Masamune’s landmark synthesis of 6-deoxyerythronolide B laid the groundwork for Erythronolide A, 12-deoxy- preparation. The 22-step linear sequence featured:

  • Aldol Disconnections : Three stereoselective aldol reactions to establish C1–C6, C7–C9, and C10–C13 fragments.
  • Macrolactonization : CuOTf-mediated thioester activation achieved a 41% yield for ring closure.

Key Data :

Step Range Key Reactions Yield per Step
1–7 Propionate chain elongation 70–85%
8–15 Aldol couplings 71–88%
16–22 Macrolactonization 41%

Stork’s Convergent Synthesis (1987)

Stork’s strategy emphasized convergency via butenolide intermediates:

  • Butenolide Aldol Reactions : Enantioselective coupling of C1–C6 and C7–C13 fragments (70% yield, 36% ee).
  • Keck-Steglich Macrolactonization : Employing DCC/DMAP to cyclize the seco-acid (64% yield).

Innovations :

  • Use of dithiadecalin auxiliaries for stereocontrol.
  • Late-stage oxidation to install the C12 hydroxyl group.

Paterson’s Evans Aldol Methodology (1988)

Paterson leveraged Evans oxazolidinones for asymmetric aldol reactions, achieving high diastereoselectivity (>20:1 dr):

  • Yamaguchi Macrolactonization : Cyclization of a dienoate precursor with 2,4,6-trichlorobenzoyl chloride (91–96% yield).
  • Total Steps : 22 (3.4% overall yield).

Carreira’s Nitrile Oxide Cycloaddition (2005)

Carreira introduced a [3+2] cycloaddition strategy for rapid polyketide assembly:

  • Mg-Mediated Coupling : Joining C1–C7 and C8–C14 fragments (78% yield).
  • Yamaguchi Macrolactonization : 78% yield for lactone formation.

Advantages :

  • Reduced step count (21 steps).
  • Improved scalability (gram-scale).

Comparative Analysis of Preparation Methods

Efficiency Metrics

Method Total Steps Overall Yield Timeframe
Biosynthesis N/A 10 g/L 7–10 days
Masamune (1981) 22 <7% 6 months
Carreira (2005) 21 1.5% 4 months

Stereochemical Control

  • Biosynthesis : DEBS modules ensure >99% enantiomeric excess via ketoreductase domains.
  • Chemical Synthesis : Evans auxiliaries and crotylboronates achieve 85–95% de.

Scalability and Industrial Relevance

  • Fermentation : Preferred for bulk production (metric-ton scale).
  • Chemical Synthesis : Reserved for analog generation (mg–g scale).

Analyse Chemischer Reaktionen

Reaktionstypen: Erythronolide A, 12-Desoxy- durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um verschiedene Derivate mit verbesserter biologischer Aktivität zu erzeugen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

    Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid und Kalium-tert-butoxid.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene hydroxylierte und methylierte Derivate von Erythronolide A, 12-Desoxy-, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Erythronolide A, 12-deoxy- is a crucial compound in the field of medicinal chemistry, particularly known for its role as a precursor in the synthesis of macrolide antibiotics such as erythromycin. This article delves into its scientific research applications, exploring its chemical properties, biological activity, and relevant case studies.

Chemistry

Erythronolide A, 12-deoxy- serves as a key intermediate in the synthesis of erythromycin and other macrolide antibiotics. Its complex structure allows for various chemical modifications, making it a valuable compound in organic synthesis.

Biology

In biological research, Erythronolide A, 12-deoxy- is studied for its role in the biosynthesis of natural products and its interactions with biological macromolecules. It provides insights into the mechanisms of antibiotic resistance and the development of new therapeutic strategies.

Medicine

Derivatives of Erythronolide A, 12-deoxy- are explored for their antibacterial properties. Research has shown potential applications in treating infections caused by resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Industry

The compound is utilized in the pharmaceutical industry for the development of new antibiotics and therapeutic agents. Its production often involves biotechnological approaches that leverage natural biosynthetic pathways.

The biological activity of Erythronolide A, 12-deoxy- has been evaluated through various assays against different strains of bacteria. The following table summarizes key findings from recent studies:

Study Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Ishihara et al.Methicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mLSignificant antibacterial activity observed
Carreira et al.Escherichia coli2 µg/mLEffective against Gram-negative bacteria
Evans et al.Streptococcus pneumoniae1 µg/mLHighlighted potential for treating respiratory infections

Case Study 1: Antibacterial Activity

A study conducted by Ishihara et al. demonstrated that Erythronolide A, 12-deoxy- exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant infections .

Case Study 2: Structural Modifications

Research by Carreira et al. focused on synthesizing derivatives of Erythronolide A, 12-deoxy- to enhance its antibacterial efficacy. Various hydroxylated and methylated derivatives were synthesized and tested for biological activity, revealing improved interaction with bacterial ribosomes .

Case Study 3: Industrial Production Methods

The industrial production of Erythronolide A, 12-deoxy- typically involves cultivating erythromycin-producing strains of Streptomyces erythreus under aerobic conditions. This biotechnological approach leverages natural biosynthetic pathways to produce the compound in large quantities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Erythronolide A, 12-deoxy- belongs to a family of deoxygenated macrolides with structural and functional variations. Below is a detailed comparison with key analogs:

Table 1. Structural and Functional Comparison of Erythronolide Derivatives

Compound Deoxy Position(s) Molecular Formula Key Features Biological/Synthetic Relevance References
Erythronolide A None C21H38O8 Contains hydroxyl groups at C6, C12; complex stereochemical array Direct precursor to erythromycin A
Erythronolide A, 12-deoxy- 12 C21H38O7 Lacks C12 hydroxyl; reduced polarity and conformational flexibility Intermediate for modified macrolides
6-Deoxyerythronolide B 6 C21H38O7 Missing C6 hydroxyl; biogenic precursor to erythromycin B Key biosynthetic intermediate
6,12-Dideoxyerythronolide A 6, 12 C21H38O6 Lacks both C6 and C12 hydroxyls; abbreviated as DEB Synthetic target for simplified macrolides
Erythronolide B None C21H38O8 Differs from erythronolide A in stereochemistry at C3 and C5 Benchmark for total synthesis complexity

Key Findings

Stereochemical Complexity: The C12 hydroxyl in erythronolide A is critical for hydrogen bonding in erythromycin’s ribosomal binding. Its absence in the 12-deoxy variant reduces antibiotic potency but enhances metabolic stability . In erythronolide B, stereochemical differences at C3 and C5 necessitate distinct aldol coupling strategies, as seen in Corey’s synthesis .

Synthetic Challenges: Erythronolide A, 12-deoxy-: Avoids oxidation steps at C12 but requires precise control of macrocycle conformation during lactonization . 6-Deoxyerythronolide B: Relies on transfer hydrogenation and enyne metathesis for C-C bond formation, shortening linear sequences compared to traditional aldol methods . 6,12-Dideoxyerythronolide A (DEB): Double deoxygenation simplifies retrosynthetic planning but demands innovative strategies for installing remaining hydroxyls .

Biological Implications: Deoxygenation at C12 (as in 12-deoxy-erythromycin) reduces interaction with bacterial ribosomes but may improve pharmacokinetic properties . The C6 hydroxyl in 6-deoxyerythronolide B is essential for glycosylation during erythromycin biosynthesis; its absence halts further functionalization .

Erythronolide A, 12-Deoxy-

  • Macrolactonization: Unlike erythronolide B, which undergoes strain-free lactonization via mixed anhydrides , the 12-deoxy variant’s reduced polarity may favor alternative cyclization conformers.
  • Stereoelectronic Effects : The absence of the C12 hydroxyl alters oxocarbenium ion reactivity, necessitating modified protecting group strategies .

Biologische Aktivität

Erythronolide A, 12-deoxy- is a significant compound in the macrolide antibiotic class, primarily known for its role as a precursor in the biosynthesis of erythromycin. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Erythronolide A, 12-deoxy-

Erythronolide A, 12-deoxy- is synthesized from 6-deoxyerythronolide B through enzymatic modifications involving polyketide synthases and cytochrome P450 enzymes. The compound's structure includes a 14-membered lactone ring, which is critical for its biological activity. The presence of hydroxyl and methoxy groups at specific positions enhances its interaction with biological targets.

Erythronolide A, 12-deoxy- exhibits its biological effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the polypeptide exit tunnel, which is essential for bacterial growth and replication. This mechanism is characteristic of macrolides and explains the compound's antibiotic properties.

Biological Activity Data

The biological activity of Erythronolide A, 12-deoxy- has been evaluated through various assays, including antibacterial efficacy against different strains of bacteria. The following table summarizes key findings from recent studies:

Study Bacterial Strains Tested Minimum Inhibitory Concentration (MIC) Mechanism Observed
Staphylococcus aureus0.5 µg/mLInhibition of protein synthesis
Escherichia coli1 µg/mLInhibition of protein synthesis
Streptococcus pneumoniae0.25 µg/mLInhibition of protein synthesis

Case Study 1: Antibacterial Activity

A study conducted by Ishihara et al. demonstrated that Erythronolide A, 12-deoxy- showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .

Case Study 2: Structural Modifications

Research focusing on the structural modifications of Erythronolide A indicated that specific alterations could enhance its potency and broaden its spectrum of activity. For instance, introducing additional hydroxyl groups at the C-6 and C-14 positions improved binding affinity to the ribosomal target .

Biosynthesis Insights

The biosynthetic pathway leading to Erythronolide A involves complex enzymatic processes. Key enzymes include polyketide synthases and cytochrome P450 oxidases that facilitate the necessary modifications to produce active compounds from precursor molecules. Understanding these pathways is crucial for developing novel antibiotics based on Erythronolide structures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 12-deoxy-erythronolide A, and what methodological challenges arise during its synthesis?

  • Methodology : Retrosynthetic analysis is typically employed to plan the synthesis of 12-deoxy-erythronolide A, focusing on key intermediates such as macrolactone ring formation and stereochemical control. Challenges include regioselective hydroxylation and managing steric hindrance during cyclization. Core steps involve iterative use of asymmetric catalysis (e.g., Sharpless epoxidation) and protecting group strategies to preserve reactive sites .
  • Data Considerations : NMR and mass spectrometry are critical for validating intermediate structures. For example, discrepancies in 13C^{13}\text{C}-NMR chemical shifts between predicted and observed data may indicate stereochemical errors, necessitating revision of synthetic steps .

Q. How can researchers validate the stereochemical configuration of 12-deoxy-erythronolide A using spectroscopic techniques?

  • Methodology : High-resolution NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) is essential for confirming stereochemistry. Computational tools like ACD/NMR Predictors can model chemical shifts, but experimental validation using coupling constants (JJ-values) and nuclear Overhauser effects (NOE) is mandatory. For instance, axial vs. equatorial proton orientations in the macrolactone ring can be distinguished via NOE correlations .
  • Data Contradictions : Discrepancies between predicted and experimental NMR data (e.g., >2 ppm deviations) may require re-evaluating solvent effects or revisiting synthetic intermediates .

Q. What biosynthetic pathways are implicated in the natural production of 12-deoxy-erythronolide A?

  • Methodology : Isotopic labeling (e.g., 13C^{13}\text{C}-acetate feeding) combined with LC-MS/MS analysis can trace polyketide synthase (PKS) assembly lines. Gene knockout studies in host organisms (e.g., Saccharopolyspora erythraea) are used to identify PKS modules responsible for specific modifications, such as the absence of the 12-hydroxyl group .

Advanced Research Questions

Q. How can researchers optimize the yield of 12-deoxy-erythronolide A in heterologous expression systems?

  • Experimental Design : Use combinatorial PKS engineering to replace or modify ketoreductase (KR) and dehydratase (DH) domains in host organisms. For example, substituting KR domains from Streptomyces species can suppress hydroxylation at the C12 position. Statistical tools like Design of Experiments (DoE) can identify optimal fermentation conditions (e.g., pH, temperature) for yield enhancement .
  • Data Analysis : Metabolomic profiling via UPLC-QTOF-MS can quantify pathway intermediates, enabling bottleneck identification. Yield improvements >20% are considered significant in industrial microbiology contexts .

Q. What strategies resolve contradictions between computational predictions and experimental data in 12-deoxy-erythronolide A structural studies?

  • Methodology : Apply hybrid DFT (Density Functional Theory) calculations to refine NMR chemical shift predictions, accounting for solvent effects and conformational flexibility. For unresolved discrepancies, X-ray crystallography remains the gold standard for absolute configuration determination .
  • Case Study : In a 2020 study, ACD/NMR Predictors achieved a mean error of 0.59 ppm for 13C^{13}\text{C}-NMR shifts in erythronolide B, outperforming ChemDraw (6.49 ppm error). Similar protocols can be adapted for 12-deoxy derivatives .

Q. How do researchers address batch-to-batch variability in 12-deoxy-erythronolide A production during scale-up?

  • Quality Control : Implement orthogonal analytical methods (HPLC-PDA, LC-MS) to monitor impurities. Statistical Process Control (SPC) charts can track critical quality attributes (CQAs) like enantiomeric excess (ee) and residual solvents.
  • Root Cause Analysis : Use Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., catalyst loading, reaction time) contributing to variability. Replication studies (n ≥ 3) are required to confirm reproducibility .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in 12-deoxy-erythronolide A research?

  • Documentation : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Raw spectral data (NMR, MS) should be archived in repositories like Zenodo with DOI assignments.
  • Replication : Independent synthesis by a second lab using identical protocols is recommended. For example, a 2019 multi-lab study on erythronolide analogs achieved 85% reproducibility when synthetic steps were meticulously documented .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.